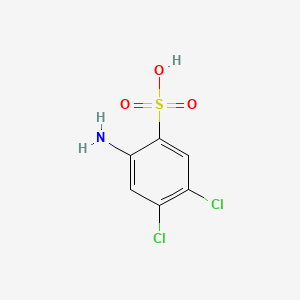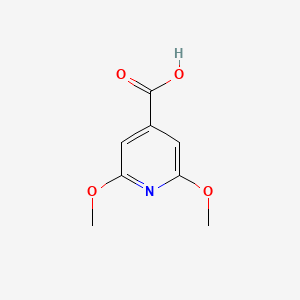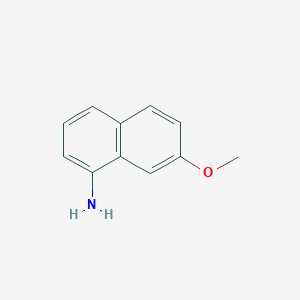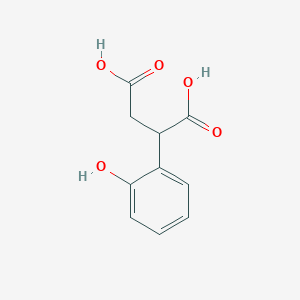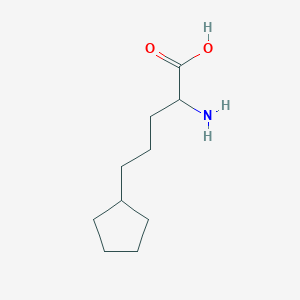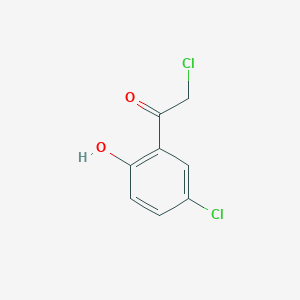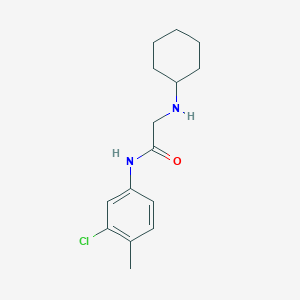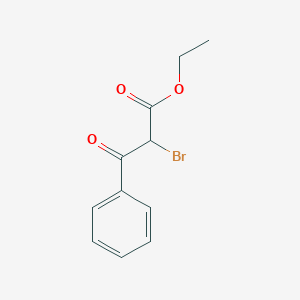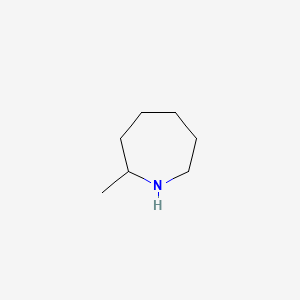
Ethyl 3-(cyclohexylamino)propanoate
Overview
Description
Ethyl 3-(cyclohexylamino)propanoate is a chemical compound that is part of a broader class of organic molecules which often feature a cyclohexyl group attached to an amino moiety, with the entire structure esterified with a propanoic acid derivative. While the specific compound Ethyl 3-(cyclohexylamino)propanoate is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of Ethyl 3-(cyclohexylamino)propanoate.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the water-mediated synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, which uses ethyl 3-oxohexanoate, malononitrile, and aldehydes with K2CO3 as a catalyst under water solvent . Another method involves the reaction of ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate with benzylmagnesium chloride, followed by cyclization in the presence of sulfuric acid . These methods highlight the use of cyclohexyl-based starting materials and the employment of catalysts and cyclization reactions to construct complex molecular architectures.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using various spectroscopic techniques, including IR, NMR (1D and 2D), and X-ray structural analysis . For instance, the single crystal X-ray structural analysis of a related compound showed a flattened-boat conformation of the pyran ring with the phenyl group nearly perpendicular to it . Such detailed structural analyses are crucial for understanding the conformation and stereochemistry of the synthesized molecules.
Chemical Reactions Analysis
The chemical reactions involving cyclohexyl-containing compounds can lead to the formation of various heterocyclic systems, as demonstrated by the synthesis of benzo[h]quinazolines and octahydrophenanthrene derivatives . These reactions often involve cyclization steps and can be influenced by the choice of solvents, reagents, and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl-containing esters are influenced by their molecular structure. For example, the presence of substituents on the cyclohexyl ring can affect the compound's solubility, boiling point, melting point, and reactivity. The intermolecular hydrogen bonding, as observed in some compounds, can also influence the compound's physical state and its interactions in a crystalline lattice . Additionally, the bioanalytical methods developed for quantification of related compounds in biological samples, such as mouse serum, indicate the importance of these compounds in biomedical research and their potential pharmacological activities .
Scientific Research Applications
Synthesis of Complex Organic Compounds
Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a derivative of Ethyl 3-(cyclohexylamino)propanoate, has been used as a precursor in the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This compound undergoes a series of reactions, including protection, selective amidation, and deprotective-cyclization, leading to the formation of complex organic structures (Thakur, Sharma, & Das, 2015).
Role in Drug Synthesis
Ethyl 3-(cyclohexylamino)propanoate derivatives have been utilized in the synthesis of pharmaceutical compounds like Dabigatran Etexilate. The process involves a series of reactions, including reduction and amidination, demonstrating the utility of these compounds in drug synthesis (Cheng Huansheng, 2013).
Precursor in Polymer Chemistry
In polymer chemistry, Methyl propanoate, closely related to Ethyl 3-(cyclohexylamino)propanoate, serves as an important precursor for polymethyl methacrylates. The synthesis of Methyl propanoate using Baeyer-Villiger monooxygenases highlights its significance in the production of essential polymer materials (van Beek, Winter, Eastham, & Fraaije, 2014).
Electrochemical Applications
Ethyl 3-(cyclohexylamino)propanoate derivatives have been explored in electrochemical studies, specifically in the electroreductive radical cyclization processes. This demonstrates its potential in advanced chemical synthesis and electrochemistry (Esteves et al., 2005).
Bioanalytical Methods
These compounds have shown utility in developing bioanalytical methods. For instance, (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate esters have displayed cytotoxic activity towards human leukemic cell lines, emphasizing their potential in medical research (Tubić et al., 2017).
Extractive Distillation in Chemical Engineering
In chemical engineering, related compounds like Ethyl propanoate are used in the extractive distillation process, especially in the separation of azeotropic mixtures, demonstrating their application in industrial chemical processes (Zhang et al., 2020).
properties
IUPAC Name |
ethyl 3-(cyclohexylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-9-12-10-6-4-3-5-7-10/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGDWHGNVVNSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287711 | |
| Record name | ethyl 3-(cyclohexylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(cyclohexylamino)propanoate | |
CAS RN |
6635-61-6 | |
| Record name | N-Cyclohexyl-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 52288 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-(cyclohexylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)
